[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate

Cationic charge density Graft copolymerization Chitosan modification

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METMS) is a permanently charged quaternary ammonium methacrylate monomer bearing a methyl sulfate (CH₃SO₄⁻) counterion. It is commercially supplied as a ≥98% purity white to almost white crystalline solid (TCI, Product M3306) or as an 80 wt.% solution in water stabilized with 900 ppm monomethyl ether hydroquinone (MEHQ) inhibitor (Sigma-Aldrich).

Molecular Formula C10H21NO6S
Molecular Weight 283.34 g/mol
CAS No. 6891-44-7
Cat. No. B037850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate
CAS6891-44-7
SynonymsN,N-DIMETHYLAMINOETHYL METHACRYLATE Q SALT, METHOSULFATE; N,N-DIMETHYLAMINOETHYL METHACRYLATE ''Q'' SALT, METHOSULFATE; [2-(METHACRYLOYLOXY)ETHYL]TRIMETHYLAMMONIUM METHYL SULFATE; METHACRYLOYLCHOLINE METHYL SULFATE; Ethanaminium,N,N,N-trimethyl-2-[(2
Molecular FormulaC10H21NO6S
Molecular Weight283.34 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyIHBKAGRPNRKYAO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Methacryloyloxy)ethyl]trimethylammonium Methyl Sulfate (CAS 6891-44-7): A Cationic Methacrylate Monomer with Methyl Sulfate Counterion for High-Charge-Density Polymer Synthesis


[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METMS) is a permanently charged quaternary ammonium methacrylate monomer bearing a methyl sulfate (CH₃SO₄⁻) counterion . It is commercially supplied as a ≥98% purity white to almost white crystalline solid (TCI, Product M3306) or as an 80 wt.% solution in water stabilized with 900 ppm monomethyl ether hydroquinone (MEHQ) inhibitor (Sigma-Aldrich) . As a cationic monomer, METMS is used to impart positive charge density into water-soluble polymers, hydrogels, flocculants, pigment dispersants, and antimicrobial coatings via radical polymerization [1]. Its closest structural analog is [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC, CAS 5039-78-1), which shares the identical polyion backbone but differs exclusively in the counterion [1].

Why [2-(Methacryloyloxy)ethyl]trimethylammonium Methyl Sulfate Cannot Be Replaced by Its Chloride Analog (METAC): Counterion-Driven Differences in Polymerization Efficiency, Charge Density, and Material Performance


Although METMS and METAC share an identical polymerizable cationic moiety, the methyl sulfate counterion is substantially larger and more polarizable than chloride, which alters the monomer's behavior in aqueous polymerization according to the Hofmeister series [1]. This counterion effect manifests as measurably higher grafting efficiency, greater charge incorporation, and superior hydrogel swelling in METMS-based polymers compared to METAC-based polymers synthesized under identical conditions [1]. Furthermore, the absence of chloride ions eliminates the risk of chloride-induced pitting corrosion when METMS-derived polymers contact metal surfaces—a critical consideration in paper manufacturing, cooling water treatment, and metal-coating applications . These differences mean that METMS and METAC are not functionally interchangeable despite their structural similarity; substitution can result in lower polymer charge density, reduced water uptake, slower dye adsorption kinetics, and diminished thermal stability of the final material [1].

Quantitative Evidence Guide: [2-(Methacryloyloxy)ethyl]trimethylammonium Methyl Sulfate (METMS) vs. Structural Analogs and Alternatives


11.8% Higher Cationic Charge Density Achieved in Grafted Polymers: METMS vs. METAC Under Identical Polymerization Conditions

In a direct head-to-head comparison under identical polymerization conditions (50 °C, 5 h, pH 7, 2:1 monomer/chitosan molar ratio), chitosan polymerized with METMS achieved a cationic charge density of 3.22 mequiv/g, while chitosan polymerized with METAC (chloride counterion analog) reached only 2.88 mequiv/g [1]. This represents an 11.8% higher charge density for METMS-derived polymer. The unmodified chitosan baseline charge density was 0.88 mequiv/g [1]. The higher charge density is attributed to the greater polarizability and weaker ion-pairing of the methyl sulfate counterion, which facilitates more effective incorporation of the cationic monomer into the growing polymer chain [1].

Cationic charge density Graft copolymerization Chitosan modification

89.7% Greater Equilibrium Water Uptake: Chitosan-METMS Hydrogel vs. Chitosan-METAC Hydrogel at 1300 Minutes

Under identical neutral pH conditions, chitosan-METMS hydrogel absorbed 1286% water (relative to dry weight) after 1300 minutes, compared to only 678% for chitosan-METAC hydrogel—an 89.7% greater equilibrium water uptake [1]. The initial water uptake rate was also markedly faster: 404% at 1 minute for chitosan-METMS vs. 175% for chitosan-METAC (2.3-fold difference) [1]. The unmodified chitosan hydrogel baseline was 517% at 1300 minutes [1]. The enhanced swelling of the METMS-derived hydrogel is attributed to the weaker ion-pairing of methyl sulfate with the quaternary ammonium group, which allows greater osmotic driving force and chain expansion upon hydration [1].

Hydrogel swelling Water uptake Superabsorbent materials

4.1% Higher Dye Adsorption Capacity with 4.5× Faster Equilibrium Kinetics: Chitosan-METMS vs. Chitosan-METAC for Reactive Yellow 50 Removal

In the adsorption of anionic Reactive Yellow 50 dye from aqueous solution, chitosan-METMS hydrogel reached its equilibrium adsorption capacity of 153.5 mg dye/g hydrogel in only 80 minutes, whereas chitosan-METAC hydrogel required 360 minutes to reach a lower equilibrium capacity of 147.5 mg/g (later corrected in the text to 146.5 mg/g) [1]. The unmodified chitosan hydrogel baseline capacity was 60.5 mg/g at 60 minutes [1]. This means METMS-derived hydrogel not only achieved 4.1–4.8% higher ultimate adsorption capacity but also reached equilibrium 4.5 times faster than the METAC-derived analog. The faster kinetics are attributed to the higher charge density and greater water swelling of chitosan-METMS, which facilitate rapid dye diffusion into the hydrogel network [1].

Dye adsorption Wastewater treatment Anionic pollutant removal

Enhanced Thermal Stability: +60°C Higher Thermal Decomposition Temperature for P(SAETA) vs. P(ClAETA), and +9°C Higher Tg for Chitosan-METMS vs. Chitosan-METAC

Two independent studies demonstrate the thermal stability advantage of methyl sulfate-based polymers. In a direct head-to-head comparison, the glass transition temperature (Tg) of chitosan-METMS hydrogel was 178°C, compared to 169°C for chitosan-METAC and 167°C for unmodified chitosan—a 9°C improvement attributed to higher polymerization efficiency when using the methyl sulfate counterion [1]. In a cross-study comparison of water-soluble homopolymers, poly[2-(methacryloyloxy)ethyl]trimethylammonium methyl sulfate, P(SAETA), exhibited a thermal decomposition temperature of 324°C, substantially higher than the 264°C observed for poly[2-(acryloyloxy)ethyl]trimethylammonium chloride, P(ClAETA)—a 60°C difference as measured by thermogravimetric analysis (TGA) [2]. While the latter comparison involves a combined counterion and backbone (methacrylate vs. acrylate) difference, the consistent trend supports the class-level inference that the methyl sulfate counterion contributes to enhanced thermal stability relative to chloride.

Thermal stability DSC analysis Polymer decomposition temperature

6.3% Higher Grafting Ratio and 8.3% Higher Molecular Weight: Evidence of More Efficient Polymerization with Methyl Sulfate vs. Chloride Counterion

Under identical polymerization conditions with chitosan (50 °C, 5 h, pH 7, 2:1 monomer/chitosan), METMS produced a grafting ratio (GR) of 121.69%, compared to 114.5% for METAC—a 6.3% higher grafting efficiency [1]. The weight-average molecular weight (Mw) of chitosan-METMS was 243,964 g/mol versus 225,328 g/mol for chitosan-METAC, an 8.3% increase [1]. The number-average molecular weight (Mn) was 28,828 for chitosan-METMS and 28,444 for chitosan-METAC [1]. The broader polydispersity index of chitosan-METMS (Mw/Mn = 8.46 vs. 7.92 for chitosan-METAC) further indicates more extensive graft chain propagation with the methyl sulfate monomer [1]. The authors concluded that these results 'confirm more effective polymerization of METMS than METAC with chitosan' [1].

Grafting efficiency Molecular weight Polymerization kinetics

Chloride-Free Composition Enables Metal-Safe Polymer Applications: Methyl Sulfate Counterion Eliminates Chloride-Induced Pitting Corrosion Risk

Unlike METAC and other chloride-based cationic monomers (e.g., MAPTAC, AETAC), METMS contains a methyl sulfate counterion that completely eliminates chloride ions from the resulting polymer [1]. Industrial supplier documentation explicitly designates METMS for the production of chloride-free aqueous polymers intended for metal-contact applications where chloride ions would otherwise cause pitting corrosion . This is a class-level differentiation: all chloride-containing cationic monomers share the inherent risk of releasing corrosive chloride ions upon polymer degradation, ion exchange, or in acidic environments, whereas METMS-derived polymers are intrinsically chloride-free [1]. This property is particularly valued in paper manufacturing retention aids, cooling water treatment polymers, and metal-surface coatings .

Chloride-free polymer Corrosion prevention Metal-compatible coatings

Procurement-Relevant Application Scenarios for [2-(Methacryloyloxy)ethyl]trimethylammonium Methyl Sulfate (METMS): Where Quantitative Differentiation Drives Selection


Cationic Hydrogels for High-Capacity Anionic Dye Removal in Textile Wastewater Treatment

In textile effluent treatment, METMS-derived chitosan hydrogels achieve 153.5 mg/g Reactive Yellow 50 adsorption capacity with equilibrium reached in 80 minutes—4.5× faster than METAC-based hydrogels (360 min) and 2.5× the capacity of unmodified chitosan (60.5 mg/g) [1]. The 11.8% higher charge density (3.22 vs. 2.88 mequiv/g) directly drives this performance advantage [1]. For procurement, this translates to smaller adsorption columns, shorter residence times, and reduced capital equipment costs when specifying METMS over METAC for adsorbent manufacturing.

Superabsorbent Hydrogels for Wound Dressing and Personal Care Products

METMS-grafted chitosan hydrogels exhibit 1286% equilibrium water uptake—89.7% greater than METAC-based hydrogels (678%) and 149% greater than unmodified chitosan (517%) at neutral pH [1]. The 2.3× faster initial water uptake (404% vs. 175% at 1 minute) [1] is critical for wound exudate management where rapid fluid absorption prevents maceration. For hydrogel manufacturers, METMS enables higher absorbency specifications without increasing polymer content, reducing raw material cost per unit of absorbency.

Chloride-Free Cationic Flocculants and Retention Aids for Papermaking and Metal-Contact Water Treatment

In papermaking wet-end chemistry and cooling water treatment, chloride ions from conventional cationic monomers (METAC, MAPTAC) can cause pitting corrosion of stainless steel equipment [2]. METMS eliminates this risk entirely through its methyl sulfate counterion while delivering 8.3% higher molecular weight (243,964 vs. 225,328 g/mol) and 6.3% higher grafting efficiency (121.69% vs. 114.5%) compared to METAC under identical conditions [1]. The higher Mw typically correlates with improved flocculation and retention performance, making METMS both a performance and compatibility upgrade.

High-Temperature Polymer Processing and Thermally Demanding Coating Applications

The 9°C higher glass transition temperature of METMS-derived chitosan hydrogel (178°C vs. 169°C for METAC) [1] and the 60°C higher thermal decomposition temperature of P(SAETA) homopolymer (324°C vs. 264°C for P(ClAETA)) [2] indicate that METMS-based polymers can withstand higher processing temperatures and thermal cycling. This makes METMS the preferred monomer choice for cationic coatings, adhesives, and molded components that must retain dimensional stability and charge density under elevated temperature conditions, where chloride-based alternatives may undergo premature softening or decomposition.

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